molecular formula C12H20 B13806447 2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane CAS No. 69219-08-5

2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane

Cat. No.: B13806447
CAS No.: 69219-08-5
M. Wt: 164.29 g/mol
InChI Key: LQWPEESSURHXDA-UHFFFAOYSA-N
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Description

2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane is an organic compound with the molecular formula C12H20 and a molecular weight of 164.29 g/mol . It belongs to the class of bicyclic compounds, specifically the bicyclo[2.2.1]heptane derivatives. This compound is characterized by its unique structure, which includes a bicyclic heptane ring system with a dimethylpropenyl substituent.

Preparation Methods

The synthesis of 2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane can be achieved through various synthetic routes. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of the compound. The reaction conditions typically involve the use of light to initiate the cycloaddition process, followed by subsequent transformations to achieve the desired product.

Chemical Reactions Analysis

2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a scaffold for the development of bioactive compounds, including potential drug candidates. The compound’s unique structure makes it valuable for studying stereochemical effects and molecular interactions .

Mechanism of Action

The mechanism of action of 2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites, modulating the activity of enzymes or receptors. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane can be compared with other similar compounds, such as 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one and 2,5-disubstituted bicyclo[2.1.1]hexanes . These compounds share similar bicyclic structures but differ in their substituents and functional groups. The unique dimethylpropenyl substituent in this compound distinguishes it from these related compounds, contributing to its distinct chemical and biological properties.

Properties

CAS No.

69219-08-5

Molecular Formula

C12H20

Molecular Weight

164.29 g/mol

IUPAC Name

2-(2-methylbut-3-en-2-yl)bicyclo[2.2.1]heptane

InChI

InChI=1S/C12H20/c1-4-12(2,3)11-8-9-5-6-10(11)7-9/h4,9-11H,1,5-8H2,2-3H3

InChI Key

LQWPEESSURHXDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=C)C1CC2CCC1C2

Origin of Product

United States

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